molecular formula C8H18O3S2 B521457 Bis-PEG3-thiol CAS No. 2781-02-4

Bis-PEG3-thiol

Cat. No. B521457
CAS RN: 2781-02-4
M. Wt: 226.4 g/mol
InChI Key: MCINHQIUGNVTLG-UHFFFAOYSA-N
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Description

Bis-PEG3-thiol is a PEG derivative containing two thiol groups . The thiol groups react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of Bis-PEG3-thiol is C8H18O3S2 . It has a molecular weight of 226.4 g/mol . The InChI string representation of its structure is InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2 .


Chemical Reactions Analysis

The thiol groups in Bis-PEG3-thiol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This property is utilized in the PEGylation process, where a bis-thiol alkylating PEG reagent undergoes sequential conjugation to form a three-carbon bridge .


Physical And Chemical Properties Analysis

Bis-PEG3-thiol has a molecular weight of 226.4 g/mol . The thiol groups in Bis-PEG3-thiol increase its solubility in aqueous media . The unique chemical and physical properties of cysteine, selenocysteine, and thiol groups in general are critical to the biological roles these residues and chemical groups play .

Scientific Research Applications

PEGylation of Proteins

Bis-PEG3-thiol is utilized in the PEGylation of proteins, a technique enhancing the therapeutic efficacy of protein-based medicines. This method involves site-specific PEGylation using native and accessible disulfides in proteins and peptides, without impairing their biological activity or tertiary structure. The process includes disulfide reduction and bis-alkylation, allowing only one PEG molecule to conjugate at each disulfide, demonstrating the potential for cost-effective production of PEGylated biopharmaceuticals (Brocchini et al., 2008).

Thiol-Capped Nanoparticles for Cancer Treatment

Bis-PEG3-thiol is involved in the development of thiol-capped nanoparticles for cancer therapy. Bismuth nanoparticles capped with thiol ligands and modified with PEGylated phospholipids demonstrate strong NIR absorbance and high photothermal conversion efficiency, providing a novel, stable, and all-in-one type theranostic nanoagent for cancer treatment (Yu et al., 2018).

Electrochemical Applications

In electrochemical processes, Bis-PEG3-thiol plays a significant role. It interacts with other chemicals like chloride and sulfonate, affecting the deposition kinetics and adsorption behaviors on metal surfaces. These interactions are crucial in applications like copper electrodeposition, influencing the efficiency and quality of the deposited metal layers (Walker et al., 2006).

Stabilization of Nanocrystals

Bis-PEG3-thiol-based ligands are key in providing colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. These ligands, attached to nanocrystals, offer stability at a wide range of pH levels and in high electrolyte concentrations, making them suitable for various bio-related studies and applications (Stewart et al., 2010).

Biodegradable Hydrogels

In the field of biomedical applications, Bis-PEG3-thiol is used to create biodegradable hydrogels. These hydrogels are synthesized via a thiol-ene “click” reaction, demonstrating strong antibacterial abilities against both Gram-negative and Gram-positive bacteria. Such hydrogels are potential candidates for medical materials due to their low toxicity and significant antibacterial properties (Du et al., 2014).

DNA Oligonucleotide Microarrays

Bis-PEG3-thiol is instrumental in preparing surfaces for DNA oligonucleotide microarrays. Surfaces with a dense layer of PEG improve yield in hybridization and reduce nonspecific adsorption of DNA, making them suitable substrates for DNA oligonucleotide microarrays (Schlapak et al., 2006).

Mechanism of Action

Target of Action

Bis-PEG3-Thiol is a derivative of Polyethylene Glycol (PEG) that contains two thiol groups . The primary targets of Bis-PEG3-Thiol are sulfhydryl (—SH) groups in proteins and other thiol molecules . These targets play a crucial role in protein structure and function, and their modification can significantly alter the properties of the protein.

Mode of Action

The thiol groups in Bis-PEG3-Thiol react specifically and efficiently with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This reaction occurs at a pH of 6.5-7.5, forming stable thioether bonds . The hydrophilic PEG spacer in the compound increases solubility in aqueous media , facilitating its interaction with its targets.

Biochemical Pathways

The process of pegylation, which involves the covalent attachment of peg-containing derivatives to proteins and other molecules, is known to decrease aggregation and increase solubility . This can affect various biochemical pathways by altering the properties of the proteins involved.

Pharmacokinetics

The pharmacokinetics of Bis-PEG3-Thiol are influenced by its PEG component. PEGylation improves the water-solubility, bioavailability, and pharmacokinetics of drug molecules . It also decreases immunogenic properties and enhances biological activities . The hydrophilic nature of PEG increases the solubility of Bis-PEG3-Thiol in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of Bis-PEG3-Thiol’s action is the formation of stable thioether bonds with its targets . This can lead to changes in the properties of the target proteins, such as increased solubility and decreased aggregation . The process of PEGylation can also enhance the biological activities of the target proteins .

Action Environment

The action of Bis-PEG3-Thiol is influenced by environmental factors such as pH and the presence of certain chemical groups. The compound reacts specifically and efficiently with its targets at a pH of 6.5-7.5 . Additionally, the presence of maleimide, OPSS, vinylsulfone, and transition metal surfaces can facilitate its action . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can also influence its action, efficacy, and stability.

Safety and Hazards

While specific safety and hazard information for Bis-PEG3-thiol was not found, it’s important to note that handling of potent active pharmaceutical ingredients should only be performed by personnel trained and familiar with handling such substances .

Future Directions

Thiol-containing drugs like Bis-PEG3-thiol have been in use for decades, yet continued exploration of their properties has yielded new understanding in recent years . This can be used to optimize their clinical application and provide insights into the development of new treatments . The unique combination of useful properties conferred by the thiol functional group found in a number of drug compounds, including Bis-PEG3-thiol, suggests promising future directions .

properties

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCINHQIUGNVTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477383
Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-PEG3-thiol

CAS RN

2781-02-4
Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRA(ETHYLENE GLYCOL) DITHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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